molecular formula C18H20N2O5S B2485817 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922064-10-6

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Katalognummer B2485817
CAS-Nummer: 922064-10-6
Molekulargewicht: 376.43
InChI-Schlüssel: CWTRSJTYPCNTEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, which share structural similarities with the target compound, has been achieved through novel one-pot multicomponent reactions involving 2-aminophenols, Meldrum's acid, and isocyanides. These reactions proceed in good to excellent yields at ambient temperature, highlighting a versatile approach for constructing such complex frameworks (Shaabani et al., 2010).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], has been elucidated through single-crystal X-ray crystallography. This technique confirms the ring-expanded structure and provides insight into the 3D arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions (Kolluri et al., 2018).

Chemical Reactions and Properties

The primary sulfonamide group has been shown to facilitate ring-forming cascades, leading to the formation of [1,4]oxazepine-based sulfonamides. These compounds exhibit significant inhibition against human carbonic anhydrases, indicating the importance of the sulfonamide group in enabling chemical transformations and contributing to biological activity (Sapegin et al., 2018).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

  • A novel class of [1,4]oxazepine-based primary sulfonamides were synthesized, showing strong inhibition of human carbonic anhydrases, with the primary sulfonamide functionality playing a crucial dual role in enzyme binding and enabling [1,4]oxazepine ring construction (Sapegin et al., 2018).
  • The benzoxazepine core, notably present in several kinase inhibitors, was successfully developed and scaled up, involving a tetrahydrobenzo[f][1,4]oxazepine core, highlighting the scalable synthesis and process development of this chemical structure (Naganathan et al., 2015).
  • Novel isocyanide-based one-pot multicomponent syntheses have been developed for tetrahydrobenzo[b][1,4]oxazepine derivatives, demonstrating a versatile and efficient approach to synthesizing these compounds (Shaabani et al., 2010).

Environmental and Catalytic Aspects

  • An eco-friendly synthesis approach was reported for benzoxazepine and malonamide derivatives using a special, efficient, and reusable heterogeneous catalytic system, emphasizing sustainable and efficient chemical synthesis methodologies (Babazadeh et al., 2016).

Medicinal Chemistry and Pharmacological Potential

  • Organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines demonstrated the synthesis of cyclic amines containing chiral tetrasubstituted C‒F stereocenters, underlining the compound's relevance in medicinal chemistry (Li et al., 2019).
  • Benzimidazole-tethered oxazepine heterocyclic hybrids exhibited promising nonlinear optical (NLO) properties, indicating potential applications in NLO devices and materials science (Almansour et al., 2016).

Zukünftige Richtungen

The study of compounds containing a benzo[f][1,4]oxazepine ring is an active area of research due to their potential biological activities . This specific compound could be of interest in future studies.

Eigenschaften

IUPAC Name

N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-2-10-24-14-4-6-15(7-5-14)26(22,23)20-13-3-8-17-16(12-13)18(21)19-9-11-25-17/h3-8,12,20H,2,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTRSJTYPCNTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.